REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]([C:6](=[O:9])[CH2:7][CH2:8]1)[CH2:4][CH2:3][C:2]2=[O:11].[C:12]1([CH3:22])C(S(O)(=O)=O)=CC=CC=1.[OH2:23]>C(O)CO>[CH2:12]1[O:23][C:2]2([CH2:3][CH2:4][CH:5]3[CH2:10][CH:1]2[CH2:8][CH2:7][C:6]3=[O:9])[O:11][CH2:22]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C12C(CCC(C(CC1)=O)C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water and sat. sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(C3CCC(C(CC2)C3)=O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |